Cyclododec-3-ene-1,5-diyne
CAS No.: 115227-62-8
Cat. No.: VC19145453
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115227-62-8 |
|---|---|
| Molecular Formula | C12H14 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | cyclododec-3-en-1,5-diyne |
| Standard InChI | InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2 |
| Standard InChI Key | LJZMUVZBOVKBMX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC#CC=CC#CCC1 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
Cyclododec-3-ene-1,5-diyne features a 12-membered carbon ring with alternating single, double, and triple bonds. The IUPAC name, (3E)-cyclododec-3-en-1,5-diyne, specifies the E-configuration of the double bond, which imposes geometric constraints on the ring . The SMILES notation (C1CCCC#C/C=C/C#CCC1) clarifies the connectivity: two triple bonds at positions 1 and 5 are separated by a trans-configured double bond at position 3 . This arrangement creates a strained yet conjugated system, as evidenced by its Topological Polar Surface Area (TPSA) of 0 Ų, indicating no hydrogen-bonding potential .
Computed Physicochemical Properties
The compound’s properties, calculated using PubChem’s algorithms, include:
| Property | Value | Method (PubChem Release) |
|---|---|---|
| Molecular Weight | 158.24 g/mol | PubChem 2.1 (2021.05.07) |
| XLogP3 | 4.3 | XLogP3 3.0 (2019.06.18) |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 (2019.06.18) |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 (2019.06.18) |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 (2019.06.18) |
| Heavy Atom Count | 12 | PubChem |
These properties underscore its hydrophobic nature (high XLogP3) and rigidity (zero rotatable bonds), which influence its reactivity and stability .
Synthetic Approaches
Cyclization Strategies
The synthesis of cyclic enediynes like cyclododec-3-ene-1,5-diyne often employs Cadiot–Chodkiewicz coupling, a copper-catalyzed reaction between terminal alkynes and haloalkynes . For example, combining 1,2-diethynylcyclohexene with 1,4-diiodobutane under basic conditions can yield analogous enediynes via intramolecular cyclization . Palladium-mediated couplings, noted for their chemoselectivity, have also been adapted for similar systems, though specific protocols for this compound remain underexplored .
Reactivity and Cycloaromatization
Diradical Formation Mechanisms
Upon thermal or photochemical activation, cyclododec-3-ene-1,5-diyne undergoes Bergman cycloaromatization, generating a p-dehydrobenzene diradical intermediate . This process is rate-limited by the initial cyclization step, with kinetics influenced by the distance between the reacting carbons. Comparative studies show its cyclization rate is slower than cyclodec-1,5-diyne-3-ene but faster than benzo-annulated analogues, consistent with bond-length variations .
Trapping Reactions
The transient diradical can be trapped by nucleophiles (e.g., thiols or amines) in solution, yielding substituted aromatic products. For instance, reaction with 1,4-cyclohexadiene produces naphthalene derivatives, demonstrating potential for synthesizing polycyclic aromatics . Such reactivity parallels natural enediynes like calicheamicin, though without the inherent cytotoxicity .
Comparative Analysis with Related Enediynes
Structural Analogues
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Cyclodec-1,5-diyne-3-ene: Lacks the 12-membered ring, leading to faster cycloaromatization due to reduced steric hindrance .
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Benzo-fused enediynes: Exhibit slower cyclization due to extended conjugation stabilizing the ground state .
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Acyclic enediynes: Less strained but more prone to premature decomposition, limiting synthetic utility .
Computational Insights
Density functional theory (DFT) calculations predict a diradical stabilization energy of ~25 kcal/mol for cyclododec-3-ene-1,5-diyne, aligning with experimental observations of moderate reactivity . The HOMO-LUMO gap (6.2 eV) suggests susceptibility to electrophilic attack at the triple bonds, though this remains untested .
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